molecular formula C18H36O11 B8095745 HO-Peg8-CH2cooh

HO-Peg8-CH2cooh

Cat. No.: B8095745
M. Wt: 428.5 g/mol
InChI Key: KZPPRWHZNJDDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HO-Peg8-CH2cooh typically involves the reaction of polyethylene glycol with a carboxylic acid derivative. The process begins with the activation of the carboxylic acid group, followed by the coupling of the activated carboxylic acid with polyethylene glycol. The reaction is usually carried out under mild conditions to prevent degradation of the polyethylene glycol chain .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: HO-Peg8-CH2cooh undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

HO-Peg8-CH2cooh has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are employed to study protein degradation pathways.

    Biology: Facilitates the selective degradation of target proteins, aiding in the study of protein function and regulation.

    Medicine: Potential therapeutic applications in targeted protein degradation for the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Used in the development of advanced materials and drug delivery systems .

Mechanism of Action

The mechanism of action of HO-Peg8-CH2cooh involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by the linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, effectively reducing its levels within the cell .

Comparison with Similar Compounds

    HO-Peg8-CH2CH2cooh (Hydroxy-PEG8-acid): Similar structure but with an additional methylene group.

    HO-Peg6-CH2cooh: Shorter polyethylene glycol chain.

    HO-Peg12-CH2cooh: Longer polyethylene glycol chain

Uniqueness: HO-Peg8-CH2cooh is unique due to its optimal polyethylene glycol chain length, which provides a balance between solubility and flexibility, making it highly effective as a linker in PROTAC synthesis. Its specific structure allows for efficient protein degradation while maintaining stability and biocompatibility .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O11/c19-1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18(20)21/h19H,1-17H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPPRWHZNJDDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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